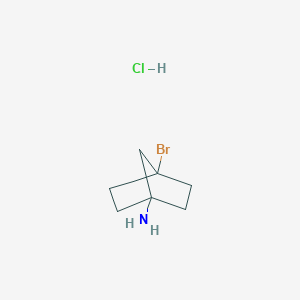![molecular formula C37H48O14 B12339183 [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12339183.png)
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jatrophane 6 is a macrocyclic diterpene compound found in plants of the Euphorbiaceae family. These diterpenes are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic properties . Jatrophane 6, in particular, has garnered interest due to its potential as a powerful inhibitor of P-glycoprotein, a protein associated with multidrug resistance in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jatrophane 6 typically involves the formation of a casbene precursor, followed by the opening of the cyclopropane ring and closure of a five-membered ring between carbon atoms 6 and 10 to form the jatrophane core . This process requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of Jatrophane 6 is less common due to the complexity of its synthesis. extraction from natural sources, such as plants in the Euphorbiaceae family, remains a viable method. Techniques like column chromatography and droplet countercurrent chromatography are employed to isolate and purify Jatrophane 6 from plant extracts .
Analyse Des Réactions Chimiques
Types of Reactions
Jatrophane 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Jatrophane 6 can lead to the formation of epoxides, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
Jatrophane 6 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrocyclic diterpenes and their reactivity.
Biology: Investigated for its role in modulating biological pathways, particularly those involving P-glycoprotein.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit multidrug resistance.
Industry: Utilized in natural product drug discovery programs to develop new therapeutic agents
Mécanisme D'action
Jatrophane 6 exerts its effects primarily through the inhibition of P-glycoprotein, a protein that pumps drugs out of cells and contributes to multidrug resistance. By inhibiting this protein, Jatrophane 6 can enhance the efficacy of chemotherapeutic agents. The molecular targets and pathways involved include the binding of Jatrophane 6 to the active site of P-glycoprotein, thereby preventing its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lathyrane: Another macrocyclic diterpene with similar biological activities.
Terracinolide: Known for its anti-inflammatory properties.
Ingenane: Exhibits cytotoxic effects against cancer cells.
Pepluane: Studied for its antiviral activities.
Paraliane: Has a unique 5/6/5/5 tetracyclic system
Uniqueness of Jatrophane 6
Jatrophane 6 stands out due to its potent inhibition of P-glycoprotein, making it a valuable compound in overcoming multidrug resistance in cancer therapy. Its unique polyoxygenated polycyclic structure also contributes to its distinct biological activities .
Propriétés
Formule moléculaire |
C37H48O14 |
|---|---|
Poids moléculaire |
716.8 g/mol |
Nom IUPAC |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16-/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1 |
Clé InChI |
FPNGPBYYMDKBKJ-RPNOQZHMSA-N |
SMILES isomérique |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
SMILES canonique |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)

![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)
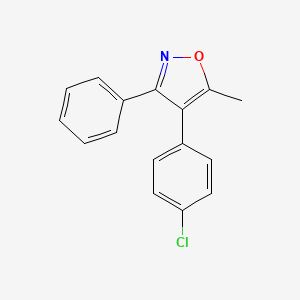

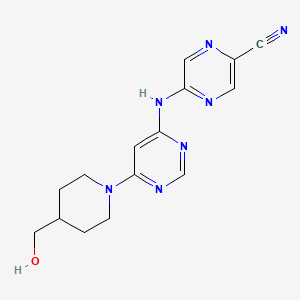
![5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12339147.png)
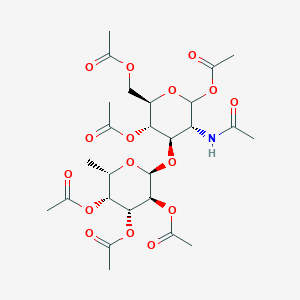
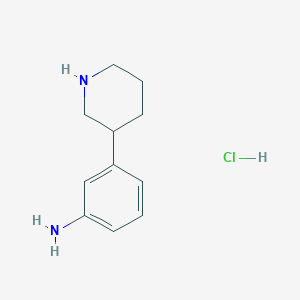
![3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyl-7aH-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12339161.png)

![5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12339168.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339180.png)
